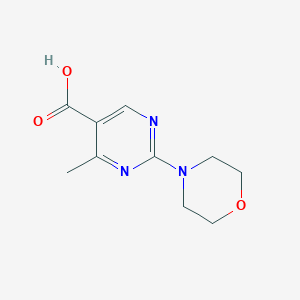

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

Description

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a morpholine ring at the C2 position and a methyl group at C2. This compound has drawn attention due to its biological activity, particularly its role in modulating plant growth. Studies demonstrate that at concentrations of 0.01% and 0.05%, it significantly inhibits the growth of ornamental plants, reducing mean plant height to 12.3±0.3 cm and 13.7±0.4 cm, respectively, compared to the control group (15.8±0.6 cm) . This inhibitory effect contrasts with other pyrimidine-5-carboxylic acid derivatives, which often exhibit growth-stimulating properties, highlighting its unique pharmacophore configuration.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPXUSYFVXCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586490 | |

| Record name | 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873450-22-7 | |

| Record name | 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Substitution Reactions:

Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

- **

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Biological Activity

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on structure-activity relationships (SAR), pharmacokinetics, and specific case studies that highlight its efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The morpholine moiety enhances solubility and bioavailability, while the pyrimidine core is known for its versatility in medicinal chemistry. SAR studies indicate that modifications in the substituents can significantly impact the compound’s potency against various biological targets.

Table 1: Structure-Activity Relationship Summary

| Compound | Modifications | IC50 (nM) | Target |

|---|---|---|---|

| 1 | Morpholine substitution | 72 | NAPE-PLD |

| 2 | Methyl group addition | 50 | COX-2 |

| 3 | Hydroxypyrrolidine exchange | 7.14 | NAPE-PLD |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable properties, including moderate clearance rates and oral bioavailability. For instance, one study reported an oral bioavailability of approximately 31.8% after administration in mice, indicating potential for effective systemic delivery .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 82.7 ± 1.97 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Bioavailability (%) | 31.8 |

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. In vitro assays revealed an IC50 value of approximately 0.126 μM, indicating potent growth inhibition . Furthermore, it has been shown to inhibit metastasis in animal models, outperforming established treatments like TAE226.

Anti-inflammatory Effects

The compound also displays promising anti-inflammatory activity by inhibiting COX-2 enzymes, with IC50 values comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a dual role in both cancer therapy and inflammation management .

Case Studies

- Inhibition of NAPE-PLD : A study highlighted the compound's ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial for cannabinoid signaling pathways. The compound demonstrated a notable potency with an IC50 of 72 nM .

- Metastasis Inhibition : In vivo studies using BALB/c nude mice showed that treatment with this compound significantly reduced metastatic nodules formed by MDA-MB-231 cells, showcasing its potential as an anti-metastatic agent .

- Selectivity and Off-target Effects : While exhibiting potent activity against specific targets, the compound also showed off-target effects on matrix metalloproteinases (MMPs), suggesting a need for further optimization to enhance selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Polarity : The morpholin-4-yl group increases hydrophilicity compared to methylthio or trifluoromethyl groups, impacting solubility and membrane permeability.

- Molecular Weight : Derivatives with bulkier substituents (e.g., trifluoroethoxy) exhibit higher molecular weights, which may limit pharmacokinetic profiles.

Q & A

Q. What are the recommended methods for synthesizing 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1: Condensation of morpholine with a halogenated pyrimidine precursor (e.g., 4-chloro-5-fluoro-pyrimidine derivatives) under reflux in polar aprotic solvents like DMF or DMSO .

- Step 2: Carboxylic acid functionalization via hydrolysis of ester intermediates using NaOH/EtOH or acidic conditions (HCl/H₂O) .

Yield Optimization:

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity Analysis:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Elemental Analysis (EA) to verify C, H, N, O content within ±0.4% of theoretical values .

- Structural Confirmation:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm morpholine ring integration (δ 3.6–3.8 ppm for N-CH₂ groups) and carboxylic acid proton (broad peak at δ 12–13 ppm) .

- X-ray Crystallography for unambiguous confirmation of substituent positions, as demonstrated in related pyrimidine-carboxylic acid derivatives .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

- Solubility:

- Highly soluble in DMSO and DMF; sparingly soluble in water (adjust pH >7 with NaOH for aqueous solubility) .

- Stability:

- Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the morpholine ring .

- Avoid prolonged exposure to light, as UV irradiation may degrade the pyrimidine core .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?

Answer:

- DFT Calculations:

- Model the electron density of the pyrimidine ring and morpholine substituent to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group acts as a hydrogen-bond donor, influencing interactions with metal catalysts .

- Simulate transition states for Suzuki-Miyaura cross-coupling reactions to optimize ligand-metal coordination (e.g., Pd(OAc)₂) .

- Molecular Dynamics (MD):

- Study solvation effects in DMSO/water mixtures to design solvent systems for heterogeneous catalysis .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

Answer:

- Case Study:

- Replacing the morpholine group with piperidine (as in related pyrimidine derivatives) reduces kinase inhibition potency by 50%, highlighting the role of morpholine’s oxygen atom in hydrogen bonding .

- Methyl substitution at the pyrimidine 4-position enhances metabolic stability in vivo compared to bulkier groups (e.g., isopropyl) .

- Methodology:

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Answer:

- Contradiction Example: Discrepancies in ¹³C NMR chemical shifts for the carboxylic carbon (δ 168–172 ppm across studies).

- Resolution Strategies:

- Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and reference compounds (TMS vs. residual solvent peaks) .

- Use 2D NMR (HSQC, HMBC) to correlate ambiguous peaks with adjacent protons/carbons .

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How can researchers design experiments to assess the compound’s adsorption behavior on labware surfaces?

Answer:

- Experimental Design:

- Surface-Enhanced Raman Spectroscopy (SERS): Monitor adsorption kinetics on glass vs. polystyrene surfaces under simulated lab conditions (pH 7.4, 25°C) .

- Quartz Crystal Microbalance (QCM): Quantify mass changes due to adsorption on gold-coated sensors, revealing hydrophobic interactions dominate .

- Mitigation: Pre-treat glassware with silanizing agents to reduce nonspecific binding .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.